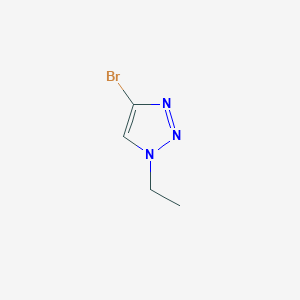
4-Bromo-1-ethyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-1-ethyl-1H-1,2,3-triazole” is a chemical compound with the molecular formula C4H6BrN3 . It is a type of 1,2,3-triazole, a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . These compounds are known for their broad biological activities and are often found in pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,3-triazoles often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazole ring substituted with a bromine atom and an ethyl group . The average mass of this compound is 176.014 Da, and its monoisotopic mass is 174.974503 Da .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
4-Bromo-1-ethyl-1H-1,2,3-triazole serves as a versatile intermediate in the synthesis of a wide range of chemical compounds, owing to its reactivity and ability to undergo various chemical transformations. For example, it has been used in the synthesis of 1,2,4-triazole derivatives through reactions with 2-bromopropionic acid, 2-bromocaproic acid, and other halogenated compounds in the presence of KOH, yielding new 3-sulfanyl-1,2,4-triazoles. These reactions highlight the compound's role in generating structurally diverse triazoles with potential applications in medicinal chemistry and material science (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Biological Activity
The biological activity of this compound derivatives has been extensively studied, with various derivatives showing antimicrobial, anti-lipase, and antiurease activities. This suggests the potential use of these compounds in the development of new therapeutic agents. Microwave-promoted synthesis methods have facilitated the creation of these biologically active triazole derivatives, underscoring the importance of this compound as a building block in drug discovery and development processes (Özil, Bodur, Ülker, & Kahveci, 2015).
Corrosion Inhibition
In the field of materials science, triazole derivatives, including those derived from this compound, have been investigated as corrosion inhibitors for metals in acidic media. These compounds exhibit significant inhibition efficiency, which is attributed to their ability to form protective layers on metal surfaces, thus preventing corrosion. This application is crucial for extending the lifespan of metals in industrial settings, where corrosion can lead to significant economic losses (Chaitra, Mohana, & Tandon, 2015).
Supramolecular Chemistry
This compound and its derivatives have also found applications in supramolecular chemistry, where they participate in the formation of complex structures through non-covalent interactions. These interactions include hydrogen bonding and metal coordination, making triazole derivatives useful in the design of molecular recognition systems, sensors, and self-assembling materials. The unique properties of triazoles, such as their polarizability and ability to act as ligands, contribute to their widespread use in this research area (Schulze & Schubert, 2014).
Wirkmechanismus
Target of Action
It’s worth noting that triazole derivatives have been found to inhibit various enzymes, such as carbonic anhydrase-ii .
Mode of Action
Triazole compounds are known to interact with their targets, often enzymes, by binding to the active site and inhibiting the enzyme’s function . The presence of the bromo and ethyl groups may influence the compound’s binding affinity and selectivity for its target.
Biochemical Pathways
Given that triazole compounds can inhibit enzymes like carbonic anhydrase-ii , they may impact biochemical pathways involving this enzyme, such as the regulation of pH and fluid balance in the body.
Pharmacokinetics
It’s known that the solubility of a compound in water and organic solvents can impact its bioavailability . As such, the fact that 4-Bromo-1-ethyl-1H-1,2,3-triazole is soluble in organic solvents could potentially influence its absorption and distribution in the body.
Result of Action
The inhibition of enzymes like carbonic anhydrase-ii by triazole compounds can lead to changes in ph regulation and fluid balance within cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the presence of other substances in the environment, such as binding proteins or competing ligands, could influence the compound’s efficacy.
Zukünftige Richtungen
The 1,2,3-triazole scaffold has attracted much attention due to its broad potential pharmaceutical activity . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Eigenschaften
IUPAC Name |
4-bromo-1-ethyltriazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-2-8-3-4(5)6-7-8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRHFRKPPWAXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1393532-87-0 |
Source


|
| Record name | 4-bromo-1-ethyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,7-dimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766379.png)
![2-((4-fluorophenyl)thio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2766380.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2766381.png)

![Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate](/img/structure/B2766384.png)



![N-(4-chlorophenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2766391.png)

![8-(tert-butyl)-3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2766394.png)